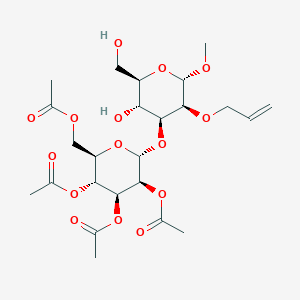

Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside is a complex carbohydrate derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside typically involves multiple steps. The process begins with the protection of hydroxyl groups on the mannopyranoside ring using acetyl groups. This is followed by the introduction of the allyl group at the 2-O position. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired regioselectivity and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to handle the multiple steps efficiently.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to remove the acetyl protecting groups, revealing the free hydroxyl groups.

Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed to remove acetyl groups.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the allyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce the deprotected mannopyranoside.

Aplicaciones Científicas De Investigación

Glycosylation Reactions

One of the primary applications of Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside is in glycosylation reactions. This compound serves as a glycosyl donor due to the presence of the tetra-acetylated mannopyranosyl moiety, which enhances its reactivity and selectivity in forming glycosidic bonds.

Regioselective Glycosylation

Research has demonstrated that this compound can be utilized in regioselective glycosylation processes. The presence of the allyl group allows for selective attachment to various acceptors under mild conditions. For instance, studies have shown that using this compound in conjunction with specific catalysts leads to high yields and excellent stereoselectivity in the formation of α-glycosides .

Stereoselectivity Studies

The compound has also been involved in studies aimed at understanding the stereoselectivity of glycosylation reactions. Theoretical and experimental investigations have indicated that the conformational flexibility of the glycosyl cation plays a crucial role in dictating the stereochemical outcome during glycosylation .

Pharmaceutical Applications

This compound has potential applications in drug development and delivery systems.

Drug Design

The structural characteristics of this compound make it a candidate for designing new drugs targeting specific biological pathways. Its ability to form stable glycosidic bonds can be exploited to create prodrugs that enhance bioavailability and target specificity .

Antiviral Activity

Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. The glycosidic structure can interact with viral proteins, potentially inhibiting their function and preventing viral replication .

Biochemical Research

In biochemical research, this compound is used as a tool for studying carbohydrate-protein interactions.

Carbohydrate Recognition

The compound can be employed to investigate how carbohydrates interact with proteins, which is critical for understanding various biological processes such as cell signaling and immune responses. Its derivatives have been used to probe carbohydrate-binding sites on lectins and other carbohydrate-binding proteins .

Enzyme Substrates

This compound can serve as a substrate for enzymes involved in carbohydrate metabolism, allowing researchers to study enzyme kinetics and mechanisms .

Mecanismo De Acción

The mechanism of action of Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The acetyl groups can be hydrolyzed to reveal free hydroxyl groups, which can then participate in hydrogen bonding and other interactions. The allyl group can also undergo further chemical modifications, allowing the compound to be tailored for specific applications.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-glucopyranosyl)-a-D-glucopyranoside: Similar structure but with glucose instead of mannose.

Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-a-D-galactopyranoside: Similar structure but with galactose instead of mannose.

Uniqueness

Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside is unique due to its specific arrangement of acetyl and allyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various scientific fields.

Actividad Biológica

Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside (CAS Number: 81555-75-1) is a complex glycoside with significant biological activity attributed to its structural components. This article provides an overview of its synthesis, biological properties, and potential applications in various fields such as pharmacology and immunology.

Chemical Structure and Properties

The molecular formula of Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside is C24H36O15, with a molecular weight of approximately 564.53 g/mol. The compound features multiple acetyl groups which enhance its solubility and reactivity, making it a valuable candidate for biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C24H36O15 |

| Molecular Weight | 564.53 g/mol |

| CAS Number | 81555-75-1 |

| Purity | ≥95% (HPLC) |

Synthesis

The synthesis of Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside involves a multi-step process that typically includes the use of mercuric bromide and acetic acid under controlled conditions to achieve high yields. The synthesis pathway can be summarized as follows:

- Step 1 : Reaction with mercuric bromide and cyanide in acetonitrile at ambient temperature.

- Step 2 : Acetylation in the presence of acetic acid at elevated temperatures.

These steps are crucial for obtaining the desired glycosidic linkages and protecting groups necessary for biological activity.

Antimicrobial Properties

Research has shown that glycosides like Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside exhibit antimicrobial properties against various pathogens. Studies indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell membranes.

Immunological Effects

This compound has been investigated for its potential role as an immunomodulator. Glycoconjugates have been shown to enhance immune responses by acting as adjuvants in vaccine formulations. The structural features of Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside may contribute to increased antigenicity when conjugated with proteins or peptides.

Case Studies

- Glycoconjugate Vaccines : A study highlighted the use of synthetic glycans in improving glycoconjugate vaccines targeting Neisseria meningitidis. The inclusion of similar glycosides has shown promise in enhancing vaccine efficacy by improving the immune response against polysaccharide antigens .

- Antiviral Activity : Another investigation explored the antiviral properties of glycosides derived from mannose. These compounds exhibited significant inhibitory effects on viral replication in vitro, suggesting potential therapeutic applications against viral infections .

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5S,6S)-3-hydroxy-2-(hydroxymethyl)-6-methoxy-5-prop-2-enoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O15/c1-7-8-32-21-19(17(30)15(9-25)37-23(21)31-6)39-24-22(36-14(5)29)20(35-13(4)28)18(34-12(3)27)16(38-24)10-33-11(2)26/h7,15-25,30H,1,8-10H2,2-6H3/t15-,16-,17-,18-,19+,20+,21+,22+,23+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNGMWPZBKSQCO-WCOSSBOLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OCC=C)OC)CO)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2OCC=C)OC)CO)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.